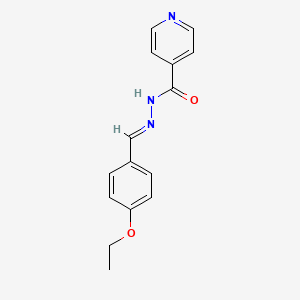

N'-(4-ethoxybenzylidene)isonicotinohydrazide

Description

N'-(4-Ethoxybenzylidene)isonicotinohydrazide is a Schiff base synthesized via the condensation of isonicotinohydrazide with 4-ethoxybenzaldehyde. Its structure features a pyridine ring (from isonicotinohydrazide) linked to a 4-ethoxy-substituted benzylidene moiety through a hydrazone bond. The ethoxy group (-OCH₂CH₃) at the para position of the benzylidene ring confers distinct electronic and steric properties, influencing its physicochemical and biological behavior. Characterization methods include FT-IR, NMR, mass spectrometry, and X-ray crystallography [12].

Properties

Molecular Formula |

C15H15N3O2 |

|---|---|

Molecular Weight |

269.30 g/mol |

IUPAC Name |

N-[(E)-(4-ethoxyphenyl)methylideneamino]pyridine-4-carboxamide |

InChI |

InChI=1S/C15H15N3O2/c1-2-20-14-5-3-12(4-6-14)11-17-18-15(19)13-7-9-16-10-8-13/h3-11H,2H2,1H3,(H,18,19)/b17-11+ |

InChI Key |

PNEMHYMYETUTDJ-GZTJUZNOSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2 |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethoxybenzylidene)isonicotinohydrazide involves the reaction of equimolar quantities of 4-ethoxybenzaldehyde and isoniazid in absolute ethanol. The mixture is refluxed for several hours, typically around 7 hours, to ensure the completion of the reaction. The progress of the reaction is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for N’-(4-ethoxybenzylidene)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent usage, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethoxybenzylidene)isonicotinohydrazide can undergo various chemical reactions, including:

Condensation Reactions: Formation of hydrazones by reacting with aldehydes or ketones.

Oxidation and Reduction:

Substitution Reactions: Possible substitution at the aromatic ring or the hydrazone moiety.

Common Reagents and Conditions

Condensation: Typically involves aldehydes or ketones in the presence of ethanol and a catalytic amount of glacial acetic acid.

Oxidation/Reduction:

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, condensation with different aldehydes or ketones would yield various hydrazone derivatives.

Scientific Research Applications

Medicinal Chemistry: It has shown anticonvulsant activity in various seizure models, indicating its potential as a therapeutic agent for epilepsy.

Antimicrobial Activity: The compound has demonstrated antimicrobial properties, making it a candidate for developing new antibacterial and antifungal agents.

Anticancer Research:

Mechanism of Action

The exact mechanism of action of N’-(4-ethoxybenzylidene)isonicotinohydrazide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its anticonvulsant activity may involve modulation of neurotransmitter systems or ion channels in the central nervous system .

Comparison with Similar Compounds

Comparison with Structural Analogues

Antimicrobial Activity

- 4-Methoxy derivative (N'-(4-Methoxybenzylidene)isonicotinohydrazide): Exhibited intermediate antibacterial activity against E. coli and S. aureus, with zones of inhibition comparable to standard antibiotics. The methoxy group enhances lipophilicity, improving membrane penetration [21].

- 3,4-Dimethoxy and 4-Hydroxy-3-methoxy derivatives : Demonstrated superior antimicrobial potency (MIC: 8–16 µg/mL) due to synergistic electron-donating and hydrogen-bonding effects [6].

Anticancer Activity

- 4-Fluoro derivative : Showed significant activity against lung, colon, and renal cancers (IC₅₀: 12–18 µM), attributed to the electron-withdrawing fluorine enhancing electrophilic interactions [16].

- 4-Nitro derivative : Exhibited potent inhibition (IC₅₀: 9 µM) against prostate cancer, likely due to nitro group-induced redox activity [16].

- 4-Ethoxy derivative : Predicted to have moderate activity; the ethoxy group’s electron-donating nature may reduce electrophilicity compared to nitro or fluoro substituents.

Enzyme Inhibition

- 4-Chloro derivative : Potent inhibitor of calf intestinal alkaline phosphatase (IC₅₀: 2.1 µM), with chlorine’s electronegativity favoring active-site binding [20].

- 4-Hydroxy-3-methoxy derivative: Inhibited tissue-nonspecific alkaline phosphatase (IC₅₀: 3.8 µM) via hydrogen bonding with phenolic -OH [20].

- 4-Ethoxy derivative : Expected to exhibit weaker inhibition than chloro or nitro analogues due to reduced electronegativity.

Physicochemical Properties

Crystallographic and Structural Insights

- 4-Methoxy derivative : Forms intramolecular hydrogen bonds (O–H···N), stabilizing a planar conformation [12].

- 2-Hydroxy-5-methyl derivative : Exhibits a dihedral angle of 8.7° between aromatic rings, promoting π-π stacking in crystal lattices [12].

- 4-Ethoxy derivative : The ethoxy group’s steric bulk may increase torsion angles, reducing planarity and altering packing efficiency.

Solubility and Lipophilicity

- 4-Hydroxy derivative: High aqueous solubility due to phenolic -OH but poor membrane permeability [5].

- 4-Fluoro derivative : Balanced logP (~2.5) enhances bioavailability [16].

Comparative Data Table

| Compound (Substituent) | Biological Activity (IC₅₀/MIC) | Key Properties | References |

|---|---|---|---|

| 4-Ethoxy | Not reported | High lipophilicity (logP ~3.0) | Inferred |

| 4-Methoxy | MIC: 32 µg/mL (E. coli) | Planar structure, moderate solubility | [21] |

| 4-Fluoro | IC₅₀: 12–18 µM (cancer) | Electrophilic, logP ~2.5 | [16] |

| 4-Chloro | IC₅₀: 2.1 µM (alkaline phosphatase) | Electronegative, enhances binding | [20] |

| 3,4-Dimethoxy | MIC: 8 µg/mL (S. aureus) | Synergistic H-bonding and lipophilicity | [6] |

Biological Activity

N'-(4-ethoxybenzylidene)isonicotinohydrazide is a compound of interest due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Synthesis and Characterization

This compound belongs to a class of compounds known as isonicotinohydrazones, which are synthesized by condensing isonicotinohydrazide with substituted benzaldehydes. The synthesis typically involves the use of ethanol as a solvent and glacial acetic acid as a catalyst. The structure of the compound can be confirmed through techniques such as IR spectroscopy, NMR, and mass spectrometry.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. The results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values are summarized in Table 1.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Bacillus subtilis |

| Standard Drug (Amoxicillin) | 16 | Staphylococcus aureus |

These findings suggest that this compound has potential as a therapeutic agent against bacterial infections.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies conducted on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), reveal that it can inhibit cell proliferation effectively. The IC50 values for these studies are presented in Table 2.

| Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 12.5 | Doxorubicin | 0.5 |

| A549 | 15.0 | Cisplatin | 1.0 |

These results indicate that this compound has significant potential as an anticancer agent, comparable to established chemotherapeutics.

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific enzymes related to cell proliferation and bacterial metabolism. For instance, studies have shown that derivatives of isonicotinohydrazides can inhibit alkaline phosphatase and ecto-nucleotidases, enzymes implicated in tumor growth and vascular calcifications . Computational docking studies suggest that the binding affinity of this compound to these enzymes is favorable, indicating a potential mechanism for its bioactivity .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The compound demonstrated significant inhibitory effects, suggesting its potential role in treating resistant infections .

- Anticancer Research : In vitro studies on MCF-7 cells revealed that treatment with this compound resulted in increased apoptosis rates compared to untreated controls. Flow cytometry analysis indicated a significant increase in early apoptotic cells after treatment with the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.